Amorphous Salt Stability: Edisylate Outperforms Mesylate, Tosylate, and Besylate Counterions in Delamanid Formulations
In a head-to-head comparison of eight sulfonate salts of the tuberculosis drug delamanid, the ethane-1,2-disulfonate (edisylate) salt at a 2:1 drug-to-counterion ratio achieved the highest glass transition temperature (Tg = 117.8 °C) and was the only salt that did not undergo liquefaction after 2 weeks of open-dish storage at 40 °C / 75 % relative humidity [1]. By contrast, the widely used mesylate salt (Tg = 86.2 °C) and tosylate salt (Tg = 90.2 °C) both liquefied under identical conditions [1].
| Evidence Dimension | Glass transition temperature (Tg) |
|---|---|
| Target Compound Data | 117.8 °C (Delamanid edisylate 2:1) |
| Comparator Or Baseline | Mesylate 86.2 °C; Tosylate 90.2 °C; Besylate 85.1 °C; Camsylate 97.9 °C |
| Quantified Difference | ΔTg = +31.6 °C over mesylate; +27.6 °C over tosylate; +32.7 °C over besylate |
| Conditions | Amorphous solid dispersion; differential scanning calorimetry; open-dish stability at 40 °C / 75 % RH for 2 weeks |
Why This Matters
Higher Tg directly correlates with reduced molecular mobility and lower crystallization risk in amorphous solid dispersions, making edisylate the preferred counterion when physical stability during storage is a critical quality attribute.
- [1] Schenck, L. et al. (2022). Combining enabling formulation strategies to generate supersaturated solutions of delamanid: In situ salt formation during amorphous solid dispersion fabrication for more robust release profiles. European Journal of Pharmaceutics and Biopharmaceutics, 174, 131–143. https://doi.org/10.1016/j.ejpb.2022.04.002 (Table 2) View Source
